molecular formula C21H22N4O3 B2802181 3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine CAS No. 2198237-41-9

3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2802181
CAS No.: 2198237-41-9
M. Wt: 378.432
InChI Key: OUNXNBMKSJVPOZ-UHFFFAOYSA-N
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Description

3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Scaffold Development

Research on related compounds highlights their utility as scaffolds for further chemical modifications. For instance, Ruano, Fajardo, and Martín (2005) developed a convenient scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, indicating the potential for complex molecule development [Ruano, Fajardo, & Martín, 2005].

Heterocyclic Chemistry

Zhang et al. (2020) reported on the efficient synthesis of heterocycles containing both piperidine and pyridine rings, underscoring the importance of these structures in organic synthesis. Their method holds potential for the synthesis of other piperidine- and pyridine-containing heterocycles [Zhang et al., 2020].

Enzyme Inhibition and Antiproliferative Activity

Shreder et al. (2009) discussed the optimization of a human neutrophil elastase (HNE) inhibitor, showing the relevance of pyridin-3-yl structures in developing therapeutic agents with potential enzyme inhibition capabilities [Shreder et al., 2009].

Antimicrobial and Anticancer Applications

Kumar et al. (2014) synthesized a series of 2, 3 disubstituted 4-thiazolidinone analogues showing antiproliferative effects on human leukemic cells. This indicates the potential of similar structures in medicinal chemistry for anticancer applications [Kumar et al., 2014].

Mechanism of Action

Mode of Action

It’s known that many similar compounds interact with their targets through various mechanisms, such as binding with high affinity to multiple receptors . More detailed studies are needed to understand the specific interactions and resulting changes caused by this compound .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available resources. These properties play a crucial role in determining the bioavailability of the compound. Detailed pharmacokinetic studies are required to understand these properties for this compound .

Result of Action

Similar compounds have shown a wide range of biological activities .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not clearly outlined in the available resources. Environmental factors can significantly impact the effectiveness and stability of many compounds. More detailed studies are needed to understand how such factors influence this specific compound .

Properties

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-4-2-9-23-20(15)27-14-16-6-10-25(11-7-16)21(26)18-12-19(28-24-18)17-5-3-8-22-13-17/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXNBMKSJVPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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